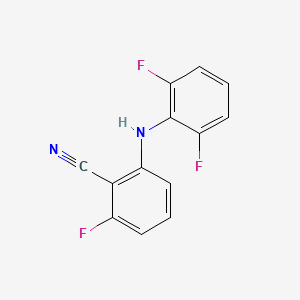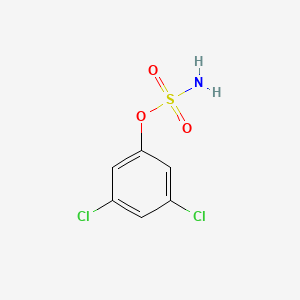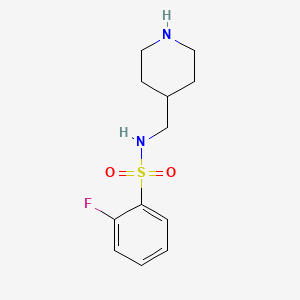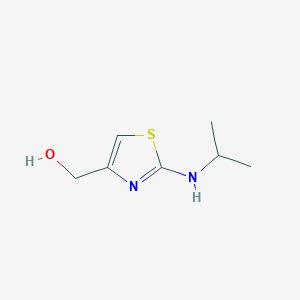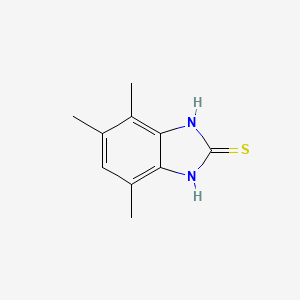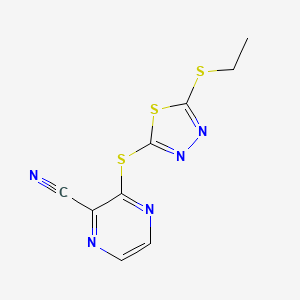
LCAT activator compound A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LCAT activator compound A is a heterocyclic compound that contains both pyrazine and thiadiazole rings
Métodos De Preparación
The synthesis of LCAT activator compound A typically involves multi-step reactions. One common method includes the formation of the thiadiazole ring followed by its attachment to the pyrazine ring. The reaction conditions often involve the use of reagents such as carbon disulfide, potassium hydroxide, and various solvents like methanol .
Análisis De Reacciones Químicas
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrazine ring, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazine ring .
Aplicaciones Científicas De Investigación
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The exact mechanism of action of LCAT activator compound A is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic rings. These interactions can disrupt normal cellular processes, leading to antimicrobial or other bioactive effects .
Comparación Con Compuestos Similares
Similar compounds include other pyrazine and thiadiazole derivatives, such as:
3-Chloropyrazine-2-carbonitrile: Known for its use in drug discovery and synthesis of bioactive molecules.
Pyrazinamide: A well-known antitubercular agent with a similar pyrazine core.
What sets LCAT activator compound A apart is its unique combination of pyrazine and thiadiazole rings, which may confer distinct biological activities and chemical reactivity .
Propiedades
Fórmula molecular |
C9H7N5S3 |
|---|---|
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
3-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C9H7N5S3/c1-2-15-8-13-14-9(17-8)16-7-6(5-10)11-3-4-12-7/h3-4H,2H2,1H3 |
Clave InChI |
UBSFSJMIJHSGDZ-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=NN=C(S1)SC2=NC=CN=C2C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
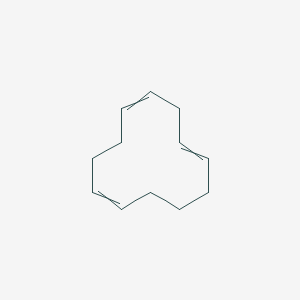
![6-Chloro-3-methyl-1-(1-methylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B8424470.png)
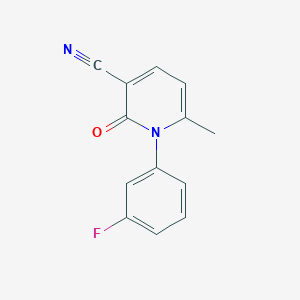
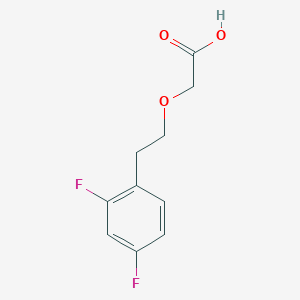
![cis 1-[4-(4-Fluorophenyl)-1-cyclohexyl]piperazine](/img/structure/B8424497.png)
![7-(2-(methyloxy)-6-{[(4-methyl-2-pyridinyl)methyl]oxy}phenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine methanesulfonate](/img/structure/B8424509.png)
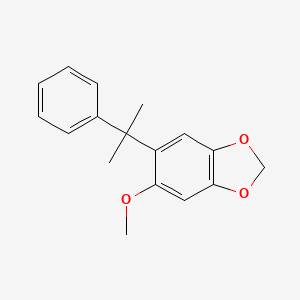
![2-[(4-Chlorophenyl)methyl]amino-2-imidazoline](/img/structure/B8424540.png)
![7-(2-Pentanoyloxyethylamino)-5-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8424548.png)
